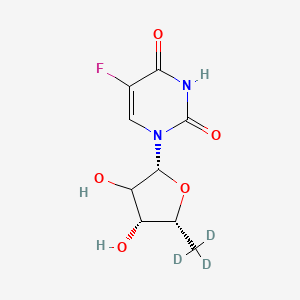

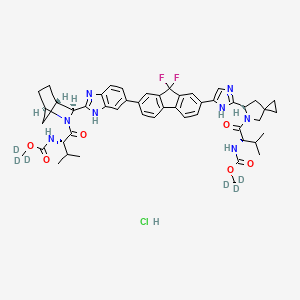

Doxifluridine-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Doxifluridine-d3 is a deuterated form of Doxifluridine, a fluoropyrimidine derivative of 5-fluorouracil. It is a second-generation nucleoside analog prodrug developed to improve oral bioavailability and avoid degradation by dihydropyrimidine dehydrogenase in the digestive system . This compound is primarily used in scientific research due to its anticancer properties .

Preparation Methods

The preparation of Doxifluridine-d3 involves the coupling of a ribose derivative modified at the 5’ position with activated 5-fluorouracil in the presence of a Lewis acid, such as trimethylsilyltrifluoromethanesulphonate or tin tetrachloride, in an inert organic solvent at or below room temperature . This method ensures high yields and reduced formation of impurities. Industrial production methods follow similar synthetic routes, focusing on optimizing reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Doxifluridine-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Doxifluridine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in cancer research, where it is used to study the mechanisms of action and efficacy of anticancer drugs . It is also used as a tracer in pharmacokinetic studies due to its deuterium labeling, which allows for precise tracking of the compound in biological systems . Additionally, this compound is used in combination with other drugs to enhance their anticancer effects .

Mechanism of Action

Doxifluridine-d3 exerts its effects by being metabolized into 5-fluorouracil within cells. This active metabolite inhibits thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the inhibition of DNA synthesis and cell death . The molecular targets and pathways involved include pyrimidine nucleoside phosphorylase and thymidine phosphorylase, which are highly expressed in various cancers .

Comparison with Similar Compounds

Doxifluridine-d3 is similar to other fluoropyrimidine derivatives such as capecitabine and tegafur . its deuterium labeling provides unique advantages in pharmacokinetic studies, allowing for more precise tracking and reduced metabolic degradation . This makes this compound particularly valuable in research settings where accurate measurement of drug distribution and metabolism is crucial.

Similar Compounds

- Capecitabine

- Tegafur

- 5-Fluorouracil

- Cytarabine

- Gemcitabine

Properties

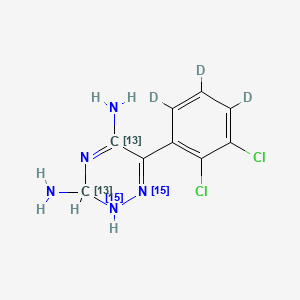

Molecular Formula |

C9H11FN2O5 |

|---|---|

Molecular Weight |

249.21 g/mol |

IUPAC Name |

1-[(2R,4R,5R)-3,4-dihydroxy-5-(trideuteriomethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5+,6?,8-/m1/s1/i1D3 |

InChI Key |

ZWAOHEXOSAUJHY-KBSAXKIRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(7-methoxy-1H-indol-3-yl)-N-[2-(2-prop-2-enoxyphenyl)ethyl]prop-2-enamide](/img/structure/B12385353.png)

![(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B12385379.png)